
C20H21F6N3O3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C20H21F6N3O3 is a complex organic molecule. This compound is characterized by its unique structure, which includes multiple fluorine atoms, making it significant in various chemical and industrial applications. The presence of fluorine atoms often imparts unique properties such as increased stability and reactivity, making this compound valuable in scientific research and industrial processes.
Preparation Methods
The synthesis of C20H21F6N3O3 involves several steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include:
Reduction Reactions: Initial steps may involve the reduction of specific functional groups to achieve the desired intermediate compounds.
Substitution Reactions: These reactions are crucial for introducing fluorine atoms into the molecule. Common reagents include fluorinating agents like sulfur tetrafluoride.
Industrial Production: Industrial methods focus on optimizing yield and purity. This often involves the use of catalysts and controlled reaction conditions to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
C20H21F6N3O3: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can modify the functional groups within the molecule, often using reagents like lithium aluminum hydride.
Substitution: The presence of fluorine atoms allows for unique substitution reactions, often involving nucleophilic or electrophilic agents.
Common Reagents and Conditions: Typical reagents include sulfur tetrafluoride for fluorination, and conditions often involve controlled temperatures and pressures to ensure desired outcomes.
Scientific Research Applications
C20H21F6N3O3: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology: Studied for its potential biological activity, including interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of C20H21F6N3O3 involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in enhancing the compound’s reactivity and stability. The pathways involved often include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It can bind to certain receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
C20H21F6N3O3: can be compared with other fluorinated organic compounds:
Similar Compounds: Examples include trifluoromethylbenzene and hexafluorobenzene, which also contain multiple fluorine atoms.
Uniqueness: The unique combination of functional groups and fluorine atoms in imparts distinct properties, such as enhanced stability and reactivity, making it valuable in specific applications where other compounds may not be as effective.
This compound in various fields, emphasizing its unique properties and wide range of applications
Properties
Molecular Formula |
C20H21F6N3O3 |
|---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
N-[1-(2,3-dimethylcyclohexyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H21F6N3O3/c1-10-5-3-8-14(11(10)2)29-16(31)18(20(24,25)26,28-17(29)32)27-15(30)12-6-4-7-13(9-12)19(21,22)23/h4,6-7,9-11,14H,3,5,8H2,1-2H3,(H,27,30)(H,28,32) |
InChI Key |
AFJQEJOCFVFBRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


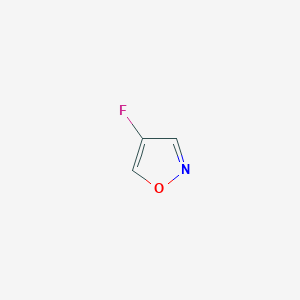
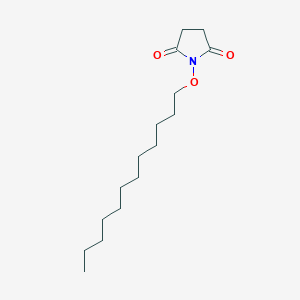


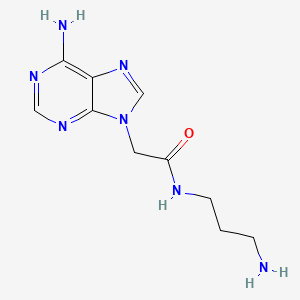
![4-Benzoyl-1-{4-[3-(piperidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B12616044.png)
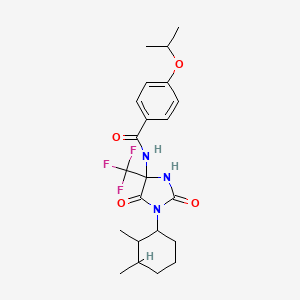
![(1S,4R)-6-(Trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12616065.png)
![4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12616075.png)
![acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B12616080.png)
![3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol](/img/structure/B12616086.png)
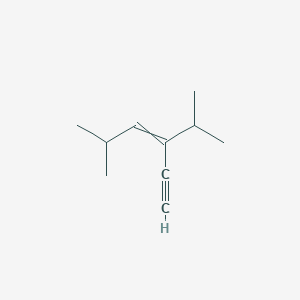

![1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616105.png)
